tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate

Implitapide synthesis MTP inhibitor α-carboline alkylation

tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate (CAS 157312-16-8) is a synthetic organic intermediate belonging to the class of benzyl bromides bearing an α-cyclopentyl-substituted tert-butyl ester. The molecule features three functional domains: a benzylic bromide electrophilic warhead, a cyclopentyl ring that introduces steric bulk and a prochiral center, and a tert-butyl ester protecting group.

Molecular Formula C18H25BrO2
Molecular Weight 353.3 g/mol
CAS No. 157312-16-8
Cat. No. B3243454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate
CAS157312-16-8
Molecular FormulaC18H25BrO2
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C1CCCC1)C2=CC=C(C=C2)CBr
InChIInChI=1S/C18H25BrO2/c1-18(2,3)21-17(20)16(14-6-4-5-7-14)15-10-8-13(12-19)9-11-15/h8-11,14,16H,4-7,12H2,1-3H3
InChIKeyVQOWAMGSDNVFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate (CAS 157312-16-8): Chemical Identity, Class, and Primary Research Context


tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate (CAS 157312-16-8) is a synthetic organic intermediate belonging to the class of benzyl bromides bearing an α-cyclopentyl-substituted tert-butyl ester [1]. The molecule features three functional domains: a benzylic bromide electrophilic warhead, a cyclopentyl ring that introduces steric bulk and a prochiral center, and a tert-butyl ester protecting group. Its primary documented role is as intermediate (VII) in the patented synthesis of implitapide (BAY-13-9952), a microsomal triglyceride transfer protein (MTP) inhibitor developed by Bayer AG for the treatment of atherosclerosis [2]. The compound is commercially available at 95–98% purity from multiple suppliers .

Why Generic Benzyl Bromides Cannot Replace tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate in Implitapide-Type Syntheses


The synthetic route to implitapide depends on a benzyl bromide that simultaneously delivers the correct ester protecting group (tert-butyl) and the cyclopentyl substituent at the α-position for subsequent hydrolysis and chiral resolution [1]. Generic benzyl bromide (C₆H₅CH₂Br, CAS 100-39-0) lacks both the α-cyclopentyl and tert‑butyl ester moieties, and its use would produce a completely different alkylation product incapable of advancing to the target API. The precursor intermediate (XIV), tert-butyl 2-cyclopentyl-2-(4-methylphenyl)acetate, lacks the benzylic bromide altogether and is unreactive in the key N‑alkylation of the α‑carboline (VI) [2]. Even close analogs—such as the corresponding methyl ester or free carboxylic acid—introduce differences in hydrolytic stability, steric demand, and crystallinity that compromise yields in the resolution step. The evidence below quantifies the physical and functional properties that make this specific intermediate irreplaceable in its documented synthetic context.

Quantitative Differentiation of tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate from Closest Analogs


Exclusive Role as Alkylating Agent (VII) in the Bayer Implitapide Patent Synthesis

In the primary patent route to implitapide (US 5,684,014; EP 0,705,831; CA 2,159,546), the α-carboline (VI) is N‑alkylated exclusively with tert-butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate (VII) using potassium tert‑butoxide in DMF [1]. The alternative patent route (CA 2,201,435; US 5,952,498) uses the corresponding L‑menthyl ester benzyl bromide (XVIII) for diastereoselective synthesis, confirming that the 4-(bromomethyl)phenyl-α-cyclopentyl scaffold is required regardless of the ester [2]. No other benzyl bromide is reported to produce the desired α-carboline adduct (VIII) in this synthetic sequence. The precursor (XIV) lacks the bromomethyl group and gives zero conversion under identical alkylation conditions [3].

Implitapide synthesis MTP inhibitor α-carboline alkylation benzyl bromide intermediate

Reduced Volatility and Higher Flash Point Relative to Generic Benzyl Bromide

The target compound exhibits a boiling point of 405.2 °C at 760 mmHg and a flash point of 198.8 °C , compared with generic benzyl bromide (CAS 100-39-0) which boils at 198–199 °C with a flash point of 86–87 °C [1]. This represents a boiling point elevation of approximately 206 °C and a flash point elevation of approximately 112 °C. The density is lower (1.247 g/cm³ vs. 1.44 g/mL for benzyl bromide) . The markedly lower volatility and higher flash point reduce inhalation exposure risk and improve compatibility with standard laboratory and pilot-plant handling protocols.

Physical properties boiling point flash point process safety benzyl bromide comparator

Enhanced Lipophilicity (XLogP3 5.5) for Efficient Organic-Phase Extraction

The target compound has a computed XLogP3-AA value of 5.5 (PubChem) [1] and an experimentally derived LogP of 5.2 (ChemSrc) , compared with a LogP of 2.92 for generic benzyl bromide [2]. The increase of approximately 2.3–2.6 log units indicates that this compound partitions far more favorably into organic solvents during aqueous workup (e.g., ethyl acetate or dichloromethane extractions following the alkylation step). For the precursor (XIV), which lacks bromine, the LogP is expected to be lower (estimated ~4.5–5.0), but no experimental value is available.

Lipophilicity LogP partition coefficient extraction efficiency workup

Commercial Purity of 95–98% with Batch Traceability for Regulated Synthesis

The compound is commercially supplied at a minimum purity of 95% (AKSci) or NLT 98% (Aromsyn) , with full Certificates of Analysis (COA) and structural confirmation data provided. Aromsyn explicitly offers batch-level traceability and supports custom production from gram to kilogram scale . Generic benzyl bromide is typically supplied at 98–99% purity (Fisher Scientific), but purity alone does not compensate for the structural incompatibility discussed above. No analogous α-cyclopentyl benzyl bromide with comparable purity specifications is commercially cataloged from another supplier.

Purity specification COA batch traceability QC procurement

tert-Butyl Ester Orthogonality Enables Selective Deprotection for Downstream Hydrolysis and Resolution

The tert-butyl ester of compound (VII) is hydrolyzed with concentrated H₂SO₄ to give carboxylic acid (IX), which is then coupled to (R)-2-hydroxy-1-phenylethylamine to yield a diastereomeric amide mixture resolved by column chromatography [1]. A methyl or ethyl ester analog would require different hydrolysis conditions (e.g., stronger acid or base) and may undergo transesterification or racemization at the α‑position. The tert‑butyl group is a well-established acid‑labile protecting group that cleaves under mild acidic conditions via an SN1 mechanism (isobutylene elimination), leaving the stereocenter at the α‑carbon untouched. No published data comparing the hydrolysis efficiency of the tert‑butyl vs. methyl ester in this specific scaffold are available, but the patent’s selection of the tert‑butyl ester in the racemic route and L‑menthyl ester in the diastereoselective route [2] is deliberate.

tert-butyl ester acid-labile protecting group orthogonal deprotection chiral resolution implitapide

Cyclopentyl Substituent Provides the Prochiral Center Essential for Downstream Resolution to (S)-Implitapide

The racemic benzyl bromide (VII) carries a cyclopentyl group at the α-position, creating a prochiral center that becomes the stereogenic carbon in the final API. After alkylation, hydrolysis, and condensation with (R)-2-hydroxy-1-phenylethylamine, the resulting diastereomeric amides are separated by column chromatography to yield enantiomerically enriched (S)-implitapide [1]. Replacing the cyclopentyl group with a smaller alkyl group (e.g., methyl, ethyl) would alter the steric environment and potentially reduce the chromatographic separation factor (α) between diastereomers. The diastereoselective patent route confirms that cyclopentyl is optimal for achieving high diastereomeric excess [2]. No quantitative separation factors (α) for alternative cycloalkyl groups are publicly reported.

Chiral resolution prochiral center cyclopentyl diastereomeric amide enantiomeric purity

Procurement-Relevant Application Scenarios for tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate


Kilogram-Scale Synthesis of Implitapide (BAY-13-9952) for Preclinical or Phase I/II Supply

The documented synthetic route in US 5,684,014 uses this compound as intermediate (VII) for N‑alkylation of the α‑carboline core [1]. Procurement of high-purity (≥ 98%) material with COA and batch traceability is essential for reproducing the patented process at kilogram scale. The compound’s high boiling point (405 °C) and flash point (199 °C) provide a wider thermal safety margin during the DMF-mediated alkylation step compared to generic benzyl bromide.

Medicinal Chemistry Exploration of MTP Inhibitor Analogs via Late-Stage Diversification

The benzylic bromide electrophile allows SN2 coupling with a range of nucleophilic heterocycles beyond α‑carboline, enabling the synthesis of implitapide analogs with modified core structures. The tert‑butyl ester remains intact during alkylation and can be selectively removed post‑coupling to reveal the carboxylic acid for further amidation [1]. The high LogP (5.2–5.5) facilitates organic-phase extraction of coupling products.

Process Development and Scale-Up Feasibility Studies for Chiral Resolution Strategies

The racemic nature of this intermediate, combined with the cyclopentyl prochiral center, makes it a suitable substrate for developing and optimizing diastereomeric resolution protocols using chiral amines [1]. The tert‑butyl ester’s acid‑lability allows orthogonal deprotection without disturbing the newly installed stereocenter [2], making this compound a valuable tool for process chemistry groups investigating alternative resolution conditions.

Reference Standard for Analytical Method Development and Impurity Profiling

With commercial purity specifications of 95–98% and available COA documentation , this compound can serve as a reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency monitoring in regulated synthesis environments. The well‑characterized physical properties (density, boiling point, LogP, refractive index) support identity confirmation via multiple orthogonal analytical techniques.

Quote Request

Request a Quote for tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.